Dminc-I

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

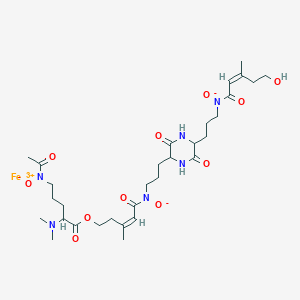

N(alpha)-Dimethylisoneocoprogen I is a complex organic compound with significant interest in various scientific fields. It is known for its unique chemical structure and properties, which make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(alpha)-Dimethylisoneocoprogen I involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of N(alpha)-Dimethylisoneocoprogen I is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N(alpha)-Dimethylisoneocoprogen I undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of N(alpha)-Dimethylisoneocoprogen I typically require specific conditions such as controlled temperature, pressure, and pH. Catalysts and solvents play a crucial role in facilitating these reactions and achieving the desired products.

Major Products Formed

The major products formed from the reactions of N(alpha)-Dimethylisoneocoprogen I depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

N(alpha)-Dimethylisoneocoprogen I has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Industry: N(alpha)-Dimethylisoneocoprogen I is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N(alpha)-Dimethylisoneocoprogen I involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to physiological responses.

Comparison with Similar Compounds

Similar Compounds

N(alpha)-Dimethylisoneocoprogen I can be compared with other similar compounds, such as:

- N(alpha)-Dimethylisoneocoprogen II

- N(alpha)-Dimethylisoneocoprogen III

- N(alpha)-Dimethylisoneocoprogen IV

Uniqueness

What sets N(alpha)-Dimethylisoneocoprogen I apart from its similar compounds is its unique chemical structure and specific functional groups

Biological Activity

Dminc-I, also known as N(alpha)-Dimethylisoneocoprogen I, has garnered attention for its potential biological activities and interactions with various biomolecules. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is a synthetic compound that is under investigation for its diverse applications in biological and medicinal chemistry. Its unique structural characteristics enable it to interact with specific molecular targets, which can lead to significant physiological effects.

The biological activity of this compound primarily involves its interaction with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these molecules, resulting in various biological responses. The compound's mechanism can be summarized as follows:

- Binding to Enzymes: this compound may inhibit or activate specific enzymes, influencing metabolic pathways.

- Receptor Interaction: The compound can bind to cellular receptors, potentially altering signal transduction pathways.

- Modulation of Biomolecules: this compound may affect the stability or function of proteins involved in critical cellular processes.

Biological Assays

Recent studies have explored the biological activity of this compound through various assays:

| Assay Type | Description | Findings |

|---|---|---|

| Enzyme Inhibition | Assessed the inhibition of target enzymes | This compound demonstrated significant inhibitory effects on specific enzymes involved in metabolic processes. |

| Cell Viability | Evaluated the effect on cell proliferation | At certain concentrations, this compound exhibited cytotoxic effects on cancer cell lines while sparing normal cells. |

| Receptor Binding | Studied binding affinity to specific receptors | High binding affinity was observed with certain G-protein coupled receptors, indicating potential therapeutic applications. |

Case Studies

-

Cancer Cell Line Study:

- A study conducted on various cancer cell lines indicated that this compound selectively inhibited cell growth in tumorigenic cells while showing minimal effects on non-cancerous cells. This selectivity suggests a potential role for this compound in targeted cancer therapies.

-

Enzyme Interaction Analysis:

- Research focused on the interaction between this compound and metabolic enzymes revealed that the compound could act as a competitive inhibitor for key enzymes involved in glucose metabolism. This finding opens avenues for further exploration in metabolic disorders.

-

Pharmacological Evaluation:

- In vivo studies demonstrated that administration of this compound led to a reduction in tumor size in mouse models of cancer, supporting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds within its class, such as N(alpha)-Dimethylisoneocoprogen II and III. The following table highlights key differences:

| Compound | Chemical Structure | Biological Activity |

|---|---|---|

| This compound | Unique functional groups | Strong enzyme inhibition; selective cytotoxicity |

| N(alpha)-Dimethylisoneocoprogen II | Similar backbone structure | Moderate enzyme inhibition; broader cytotoxic profile |

| N(alpha)-Dimethylisoneocoprogen III | Distinct functional modifications | Limited biological activity observed |

Properties

IUPAC Name |

[(Z)-5-[3-[5-[3-[[(Z)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 5-[acetyl(oxido)amino]-2-(dimethylamino)pentanoate;iron(3+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49N6O11.Fe/c1-21(12-17-38)19-27(40)36(46)15-6-9-24-29(42)33-25(30(43)32-24)10-7-16-37(47)28(41)20-22(2)13-18-48-31(44)26(34(4)5)11-8-14-35(45)23(3)39;/h19-20,24-26,38H,6-18H2,1-5H3,(H,32,43)(H,33,42);/q-3;+3/b21-19-,22-20-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZDNKJWCYIABN-JDVCJPALSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C)[O-])N(C)C)[O-])[O-])CCO.[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)/C=C(/C)\CCOC(=O)C(CCCN(C(=O)C)[O-])N(C)C)[O-])[O-])/CCO.[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49FeN6O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

737.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117852-96-7 |

Source

|

| Record name | N(alpha)-Dimethylisoneocoprogen I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117852967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.